Structural Divergence vs. M5 Metabolite
The target compound's defining structural feature is the absence of the tertiary hydroxyl group at the cyclohexyl 1-position, directly comparing to the potent μ-opioid agonist metabolite N,O-didesmethyltramadol (M5, CAS 138853-73-3). This structural change results in a molecular weight of 219.32 g/mol versus 235.32 g/mol. The consequence is a significantly different hydrogen-bond donor/acceptor profile, with the target compound having 1 H-bond donor and 2 H-bond acceptors, compared to 2 donors and 3 acceptors for N,O-didesmethyltramadol. This difference is predicted to increase lipophilicity (clogP) by approximately 0.5-1.0 log units, substantially affecting distribution and receptor binding kinetics.
| Evidence Dimension | Molecular Topology / Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 219.32 g/mol; H-Bond Donors: 1; H-Bond Acceptors: 2 |
| Comparator Or Baseline | N,O-Didesmethyltramadol: MW 235.32 g/mol; H-Bond Donors: 2; H-Bond Acceptors: 3 |
| Quantified Difference | ΔMW = -16 g/mol; ΔHBD = -1; ΔHBA = -1. Predicted ΔlogP ≈ +0.5 to +1.0. |
| Conditions | In silico calculation based on molecular formula (C14H21NO vs C14H21NO2) |
Why This Matters
For procurement, this structural distinction is critical: the compound serves as a deoxy control or precursor where a tertiary alcohol is either a synthetic liability or an undesirable pharmacophore feature.
